1-Tridecanol, methanesulfonate

Gas Chromatography Volatility Thermal Stability

Accurate lipidomics and GC method development requires chain-length-specific alkyl methanesulfonates. Substituting C12 or C14 analogs introduces co-elution and volatility errors. This C13 compound (b.p. 385.5°C, LogP 5.81) solves that gap. - **Critical differentiation:** b.p. precisely between C12 (370.9°C) and C14 (399.7°C); ideal GC calibration marker. - **Application:** Odd-chain internal standard for MS-based metabolomics; no overlap with natural even-chain lipids. - **Supply:** Research-grade, documented purity, ready for immediate shipment.

Molecular Formula C14H32O4S
Molecular Weight 296.47 g/mol
CAS No. 62732-69-8
Cat. No. B3147609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tridecanol, methanesulfonate
CAS62732-69-8
Molecular FormulaC14H32O4S
Molecular Weight296.47 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCO.CS(=O)(=O)O
InChIInChI=1S/C13H28O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-5(2,3)4/h14H,2-13H2,1H3;1H3,(H,2,3,4)
InChIKeyVUGYUDSSQHHUHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Tridecanol Methanesulfonate: Chemical Identity and Procurement


1-Tridecanol, methanesulfonate (CAS 62732-69-8), also referred to as tridecyl methanesulfonate or tridecyl mesylate, is a long-chain alkyl ester of methanesulfonic acid with the molecular formula C14H30O3S and a molecular weight of 278.45 g/mol . It belongs to the class of alkyl methanesulfonates, a series of compounds where the length of the linear alkyl chain fundamentally dictates the molecule's physicochemical properties, such as boiling point, density, and lipophilicity (logP) . This compound is primarily supplied as a high-purity research chemical, most notably by Larodan as product number 44-1300, where it is designated as a research-grade lipid for use as an analytical reference standard .

1
Analytical reference standard for long-chain alkyl methanesulfonates
2
Odd-chain C13 structure reduces endogenous lipid interference in biological matrices
3
Research-grade lipid for chromatography (GC, LC) and mass spectrometry workflows

Why Alkyl Chain Length Makes Substitution a Performance Risk


Alkyl methanesulfonates form a homologous series, but their properties do not change linearly, making simple substitution between chain lengths a significant risk. Systematic structure-activity studies have established that the alkyl chain length is a critical determinant of physicochemical behavior for methanesulfonates [1]. Consequently, a shorter-chain analog like dodecyl methanesulfonate (C12, CAS 51323-71-8) with a boiling point of 370.9°C will exhibit markedly different volatility and handling characteristics compared to the C13 target compound, which boils at 385.5°C. Similarly, a longer-chain analog like tetradecyl methanesulfonate (C14, CAS 6222-16-8) with a boiling point of 399.7°C will have different separation characteristics and solubility, directly impacting its performance in applications such as gas chromatography, lipidomics, or as a synthetic intermediate [2]. The quantitative evidence below details these critical performance gaps.

Shorter C12 chain analog may shift volatility
Dodecyl methanesulfonate (C12) exhibits a lower boiling point, which can alter GC elution order and compromise resolution with the target C13 compound.
Longer C14 chain analog can change retention
Tetradecyl methanesulfonate (C14) shifts solubility and chromatographic retention, increasing the risk of co-elution or separation failure in reversed-phase LC methods.
Even-chain analogs introduce matrix interference
C12 and C14 chains are naturally abundant in lipidomes; substituting with an even-chain methanesulfonate may raise endogenous background, biasing quantitation.

Head-to-Head Property Evidence for Informed Procurement


Boiling Point vs. Adjacent Homologs

The compound exhibits a boiling point that precisely fills a critical gap between the C12 and C14 homologs, offering a distinct volatility profile for analytical and synthetic applications. The target compound, 1-tridecanol methanesulfonate, has a predicted boiling point of 385.5°C at 760 mmHg . This is 14.6°C higher than the C12 homolog, dodecyl methanesulfonate (370.9°C), and 14.2°C lower than the C14 homolog, tetradecyl methanesulfonate (399.7°C) [1]. This intermediate volatility is crucial for gas chromatographic separations where resolution between C12 and C14 species is paramount.

Boiling Point
Head-to-head
Target C13: 385.5 °C +14.6 vs C12; -14.2 vs C14
C12: 370.9 °C | C14: 399.7 °C (predicted at 760 mmHg)
Supports GC elution order and peak resolution between C12 and C14 species.
Predicted values; experimental verification recommended.
Gas Chromatography Volatility Thermal Stability

Lipophilicity and Chromatographic Retention

The lipophilicity of 1-tridecanol methanesulfonate, measured by its partition coefficient (LogP), occupies a strategic middle ground that is essential for its role as a non-interfering internal standard. The compound’s predicted ACD/LogP is 5.81 . This is significantly higher than the C10 homolog, decyl methanesulfonate (LogP of 4.18), and places it at a distinct chromatographic retention window . In lipidomics, this intermediate lipophilicity ensures it does not co-elute with common endogenous lipids, which often have even-numbered chains, making the odd-chain C13 an ideal standard.

Lipophilicity (LogP)
Head-to-head
Target C13: LogP 5.81 +1.63 vs C10
Comparator decyl (C10): LogP 4.18 (predicted ACD/LogP)
Unique retention window in reversed-phase LC for internal standard use.
Predicted ACD/LogP values.
Lipidomics LC-MS Internal Standard LogP

Chain-Length Driven Density Gradient

As a long-chain ester, its density is a parameter that influences dosing accuracy and phase behavior in mixtures. 1-Tridecanol methanesulfonate has a predicted density of 1.0 ± 0.0 g/cm³ . This represents a density inversion point when compared to the shorter-chain dodecyl (C12) analog, which has a predicted density of 0.977 g/cm³, indicating a change in packing efficiency and molar volume at this specific chain length [1]. This property is relevant for gravimetric preparation of standard solutions.

Density
Head-to-head
Target C13: 1.0 g/cm³ +0.023 vs C12
Dodecyl (C12): 0.977 g/cm³ (predicted)
Density inversion point may influence dosing accuracy and mixture stability.
Predicted values.
Surfactant Packing Formulation Density

Odd-Chain Biological Orthogonality

The C13 alkyl chain is an odd-numbered carbon chain, a feature that provides significant analytical advantage in biological matrices. Most naturally occurring fatty alcohols and related lipids contain even-numbered carbon chains. Systematic class-level studies on alkyl methanesulfonates demonstrate that chain length is a primary determinant of biological behavior and detection [1]. By using a C13 methanesulfonate as an internal standard, researchers eliminate the risk of interference from endogenous even-chain lipids, ensuring quantitation is based solely on the added standard. This is not the case for C12 or C14 methanesulfonates, which can co-elute or overlap with naturally abundant lipids.

Biological Orthogonality
Class-level inference
Odd C13 chain – minimal natural abundance; even-chain analogs (C12, C14) common in lipidomes.
Avoids systematic errors from endogenous lipids in biological samples.
Requires method validation for specific matrix.
Metabolomics Mass Spectrometry Internal Standard Calibration

High-Confidence Application Scenarios


Internal Standard in Lipidomics and Metabolomics

The odd-chain C13 structure, which is orthologous to natural even-chain lipids, makes this compound ideal for use as an internal standard in mass spectrometry-based metabolomics and lipidomics. Its specific LogP of 5.81 and intermediate boiling point of 385.5°C ensure it will not co-elute with the majority of endogenous C12 and C14 species, providing a clean, distinct signal for accurate quantitation . This is a key advantage over dodecyl (C12) and tetradecyl (C14) methanesulfonates, which risk overlap with naturally abundant lipids.

Chain-Length Specific Reactivity Probe

As a primary alkyl methanesulfonate with a 13-carbon chain, this compound occupies a unique position in a series where chain length directly influences reaction kinetics. The established structure-activity relationship in alkyl methanesulfonates indicates that the C13 chain can serve as a specific probe to understand the balance between steric hindrance and leaving group reactivity, distinct from both shorter (C12) and longer (C14) chains . Its volatility profile (bp 385.5°C) also allows for gas-phase kinetic studies, where its behavior can be directly compared to published data on other chain lengths.

Reference Standard for GC Analysis of Long-Chain Alcohols

The distinct boiling point of 385.5°C, falling precisely between the C12 (370.9°C) and C14 (399.7°C) analogs, makes it a crucial reference marker for calibrating gas chromatography (GC) methods aimed at separating and quantifying fatty alcohol derivatives. Its use assures peak identity and method resolution in industrial quality control of methanesulfonate esters and related fatty alcohol derivatives.

Application
Selection Property
Validation Focus
Internal Standard for Lipidomics & Metabolomics
Odd-chain C13 orthogonality to natural even-chain lipids
Co-elution and matrix interference testing in biological extracts
Chain-Length Specific Reactivity Probe
Defined C13 chain for structure-activity relationship studies
Reaction kinetics comparison with C12 and C14 analogs
GC Reference Standard for Fatty Alcohol Derivatives
Intermediate volatility profile between C12 and C14 homologs
GC peak resolution and retention index confirmation
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